molecular formula C10H14ClF2NO2 B2655741 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1373866-31-9

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No.: B2655741
CAS No.: 1373866-31-9
M. Wt: 253.67
InChI Key: JDRDMDNCTNQBBP-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO2. It is known for its unique structure, which includes a difluoroethoxy group and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2,2-difluoroethanol.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride: Similar structure but lacks the methoxy group.

    1-[4-(2,2-Difluoroethoxy)-3-chlorophenyl]methanamine hydrochloride: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is unique due to the presence of both the difluoroethoxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12;/h2-4,10H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRDMDNCTNQBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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